S-2-Fluorobenzyl ethanethioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-Fluorobenzyl ethanethioate typically involves the reaction of 2-fluorobenzyl chloride with potassium thioacetate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-2-Fluorobenzyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
S-2-Fluorobenzyl ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-Fluorobenzyl ethanethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- S-2-Chlorobenzyl ethanethioate
- S-2-Bromobenzyl ethanethioate
- S-2-Iodobenzyl ethanethioate
Uniqueness
S-2-Fluorobenzyl ethanethioate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other halogenated derivatives. This makes this compound particularly valuable in applications where these properties are advantageous .
Biological Activity
S-2-Fluorobenzyl ethanethioate is an organosulfur compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorobenzyl group attached to a thioester functional group. Its molecular formula is C9H10FOS, with a molecular weight of approximately 184.23 g/mol. The presence of the sulfur atom in the thioester enhances its reactivity and biological properties, making it a candidate for drug development and other applications in pharmaceuticals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. In vitro studies have shown promising results, suggesting it could serve as a potential antimicrobial agent in clinical settings.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It is believed to exert its effects through the generation of reactive oxygen species (ROS) and selective protein S-thiolation, which can lead to apoptosis in cancer cells. For instance, studies have demonstrated that compounds structurally related to this compound can inhibit tumor growth in various cancer models, including breast and colon cancer .
The mechanism of action of this compound involves its interaction with specific molecular targets within cells:
- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, enzymes, or nucleic acids. This can lead to modifications that alter their function.
- Generation of Reactive Species : It may induce oxidative stress in cells through the production of ROS, which can damage cellular components and trigger apoptosis.
- Selective Protein Modification : The compound's ability to modify proteins through S-thiolation is critical for its anticancer effects, as it can influence signaling pathways involved in cell survival and proliferation .
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial activity.
-
Cancer Cell Line Studies :
- In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 25 µM after 48 hours. Mechanistic studies indicated that this was associated with increased levels of ROS and activation of caspase pathways leading to apoptosis .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|---|
This compound | Thioester | Yes | Yes | Electrophilic nature enhances reactivity |
S-3-Fluorobenzyl ethanethioate | Thioester | Moderate | Yes | Structural similarity but different fluorine position |
Allyl polysulfides | Organic Sulfur | Yes | Yes | Known for H₂S donation capabilities |
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
S-[(2-fluorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9FOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChI Key |
WKJTVRHXVPUHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1F |
Origin of Product |
United States |
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